Lipophilicity Difference from Methyl Substitution
The allyl compound exhibits a computed LogP of 1.28 . For the closest commercial analog, 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one (CAS 233775-30-9), no experimentally measured LogP is publicly available from the same vendor; however, the π‑value for an allyl fragment is approximately 0.5 log units higher than that of a methyl fragment according to standard Hansch‑Leo substituent constants [1]. This implies that the allyl derivative is meaningfully more lipophilic than its methyl counterpart, a parameter that directly influences passive membrane permeability, protein binding, and compound promiscuity.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 1.28 (predicted, vendor datasheet) |
| Comparator Or Baseline | 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one – LogP not publicly reported; estimated ~0.8 based on π‑difference of 0.5 |
| Quantified Difference | ΔLogP ≈ +0.5 (allyl more lipophilic than methyl) |
| Conditions | Computational prediction (model unspecified) |
Why This Matters
A 0.5 log‑unit increase in LogP can shift a compound from the CNS‑drug space (LogP 2–4) to a suboptimal range for solubility and metabolic clearance, making the allyl variant a deliberate tool for tuning permeability in SAR studies.
- [1] Hansch, C.; Leo, A. Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society, 1995. π‑allyl = 0.5; π‑methyl = 0.0. View Source
